Cas no 873-49-4 (Cyclopropylbenzene)

Cyclopropylbenzene structure
Cyclopropylbenzene structure
商品名:Cyclopropylbenzene
CAS番号:873-49-4
MF:C9H10
メガワット:118.175702571869
MDL:MFCD00001275
CID:40126
PubChem ID:24849715

Cyclopropylbenzene 化学的及び物理的性質

名前と識別子

    • Cyclopropylbenzene
    • Phenylcyclopropane
    • 1-cyclopropylbenzene
    • 1-Phenylcyclopropane
    • Benzene,cyclopropyl
    • Cyclopropane,phenyl
    • Cyclopropyl-benzene
    • Benzene, cyclopropyl-
    • Cyclopropane, phenyl-
    • VFSFCYAQBIPUSL-UHFFFAOYSA-N
    • cyclopropyl benzene
    • PubChem19698
    • Cyclopropylbenzene, 97%
    • NSC3018
    • BCP20953
    • KM2507
    • AM87308
    • AK112697
    • V8423
    • Benzene, cyclopropyl- pound>>Phenylcyclopropane
    • A1
    • Cyclopropylbenzene (ACI)
    • NSC 3018
    • AS-37464
    • DTXCID8048575
    • NSC-3018
    • AKOS009157418
    • CS-0156345
    • DTXSID2074297
    • MFCD00001275
    • CHEMBL27706
    • S36BKW6LVE
    • UNII-S36BKW6LVE
    • DB-056994
    • NS00039184
    • EINECS 212-839-1
    • 873-49-4
    • SY002709
    • MDL: MFCD00001275
    • インチ: 1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2
    • InChIKey: VFSFCYAQBIPUSL-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(C2CC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 118.07800
  • どういたいしつりょう: 118.078
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 86.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Colorless to Yellow Liquid
  • 密度みつど: 0.94 g/mL at 25 °C(lit.)
  • ゆうかいてん: -31°C
  • ふってん: 173.6 °C/753 mmHg(lit.)
  • フラッシュポイント: 華氏温度:111.2°f
    摂氏度:44°c
  • 屈折率: n20/D 1.533(lit.)
  • PSA: 0.00000
  • LogP: 2.56400
  • ようかいせい: 未確定

Cyclopropylbenzene セキュリティ情報

Cyclopropylbenzene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Cyclopropylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D513955-100g
cyclopropylbenzene
873-49-4 95%
100g
$650 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ML292-200mg
Cyclopropylbenzene
873-49-4 97% GC
200mg
¥65.0 2023-03-06
Enamine
EN300-50653-2.5g
cyclopropylbenzene
873-49-4
2.5g
$149.0 2023-02-10
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08387-1g
Cyclopropylbenzene
873-49-4 97%
1g
123.00 2021-07-09
AstaTech
59390-5/G
CYCLOPROPYLBENZENE
873-49-4 97%
5g
$62 2023-09-16
abcr
AB240872-25 g
1-Cyclopropylbenzene, 97%; .
873-49-4 97%
25g
€346.70 2023-06-22
TRC
B424168-100mg
Cyclopropylbenzene
873-49-4
100mg
$ 80.00 2022-04-02
Alichem
A019089369-25g
Cyclopropylbenzene
873-49-4 97%
25g
$276.45 2023-08-31
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08387-25g
Cyclopropylbenzene
873-49-4 97%
25g
¥1128 2023-09-15
Alichem
A019089369-100g
Cyclopropylbenzene
873-49-4 97%
100g
$669.50 2023-08-31

Cyclopropylbenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ethanamine, N-methyl-, lithium salt Catalysts: 2723559-03-1 Solvents: Benzene ;  24 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
リファレンス
Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters
Wong, Alexander S.; et al, Organic Process Research & Development, 2021, 25(11), 2461-2472

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  Diethylzinc Solvents: Benzene
リファレンス
Simmons-Smith cyclopropanation reaction
Charette, Andre B.; et al, Organic Reactions (Hoboken, 2001, 58,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: 2640824-21-9 Solvents: Mesitylene ,  1,2-Dimethoxyethane ;  30 h, 60 °C
リファレンス
Structure and Methylene Transfer Reactivity of Thiolate-Bridged Dichromium Methylene Complexes Derived from Dihalomethane via Cleavage of Two Carbon-Halogen Bonds
Wei, Nianmin; et al, Organometallics, 2021, 40(10), 1434-1442

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Tetrahydrofuran ;  4 h, 60 °C
リファレンス
Carbene reactivity from alkyl and aryl aldehydes
Zhang, Lumin ; et al, Science (Washington, 2022, 377(6606), 649-654

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: (SP-4-3)-[1-[Bis(1,1-dimethylethyl)phosphino]-1′-[bis(tricyclo[3.3.1.13,7]dec-1-… Solvents: Tetrahydrofuran ;  5 min, rt
1.2 rt; 4 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Tunable Unsymmetrical Ferrocene Ligands Bearing a Bulky Di-1-adamantylphosphino Motif for Many Kinds of Csp2-Csp3 Couplings
Xu, Guolin; et al, ACS Catalysis, 2022, 12(9), 5123-5135

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
1.2 Solvents: Dimethylformamide
1.3 Catalysts: Palladium diacetate Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 - 30 min, 25 °C
1.4 Reagents: Acetic acid
リファレンス
Laboratory-Scale Membrane Reactor for the Generation of Anhydrous Diazomethane
Dallinger, Doris; et al, Journal of Organic Chemistry, 2016, 81(14), 5814-5823

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylaluminum Solvents: Hexane ,  Perfluorohexane ;  rt; 58 h, rt
リファレンス
Cyclopropanation of alkenes with CH2I2/Et3Al by the phase-vanishing method based on fluorous phase screen
Matsubara, Hiroshi; et al, Journal of Fluorine Chemistry, 2008, 129(10), 951-954

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Synthesis and characterization of a stable iron-methylene complex; methylene activation by electron transfer catalysis (ETC)
Roger, Christophe; et al, Journal of the Chemical Society, 1989, (21), 1598-600

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane
リファレンス
S-Alkylation of α-thioether iron compounds by trityl cation and [Fe(η-C5Me5)(CO)2(CH2)]+
Guerchais, Veronique; et al, Journal of the Chemical Society, 1989, (20), 1554-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2,4,6-Trichlorophenol ,  Diethylzinc Solvents: Dichloromethane
1.2 -
リファレンス
New family of cyclopropanating reagents: synthesis, reactivity, and stability studies of iodomethylzinc phenoxides
Charette, Andre B.; et al, Angewandte Chemie, 2000, 39(24), 4539-4542

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  25 °C
リファレンス
Single-Atomic Pd Embedded 2D g-C3N4 Homogeneous Catalyst Analogs for Efficient LMCT Induced Full-Visible-Light Photocatalytic Suzuki Coupling
Jia, Xiaoxia; et al, ChemistrySelect, 2022, 7(40),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Toluene ,  Water ;  24 - 48 h, 110 °C
リファレンス
Cooperative NHC/Photoredox Catalyzed Ring-Opening of Aryl Cyclopropanes to 1-Aroyloxylated-3-Acylated Alkanes
Zuo, Zhijun; et al, Angewandte Chemie, 2021, 60(48), 25252-25257

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane ,  Sodium hydroxide ,  Water Solvents: Water
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dimethylformamide
リファレンス
Electrical effects of cycloalkyl groups
Hahn, Roger C.; et al, Journal of the American Chemical Society, 1968, 90(13), 3404-15

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Dimethylformamide
リファレンス
Cyclopropylbenzene
Corbin, Thomas F.; et al, Organic Syntheses, 1964, 44, 30-3

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane ,  Sodium hydroxide ,  Water Solvents: Water
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Diethylaluminum chloride ,  Magnesium Catalysts: Iron chloride (FeCl3) Solvents: Diethyl ether
リファレンス
Methylenation of carbonyl compounds with methylenedimagnesium iodide in the presence of diethylaluminum chloride
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1989, (11), 2562-5

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Tungsten(1+), carbonyl[1,1′-(η2-1,2-ethynediyl)bis[benzene]][hydrotris(1H-pyrazo…
リファレンス
Synthesis and Reactivity of Tungsten(II) Methylene Complexes
Gunnoe, T. Brent; et al, Organometallics, 1997, 16(22), 4865-4874

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Toluene ,  Water ;  3 h, 100 °C
リファレンス
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions
Wallace, Debra J.; et al, Tetrahedron Letters, 2002, 43(39), 6987-6990

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Dimethylformamide
リファレンス
A Novel Cathode Material for Cathodic Dehalogenation of 1,1-Dibromo Cyclopropane Derivatives
Guetz, Christoph; et al, Chemistry - A European Journal, 2015, 21(40), 13878-13882

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Sultones and Sultines via a Julia-Kocienski Reaction of Epoxides
Smith, Geoffrey M. T.; et al, Angewandte Chemie, 2015, 54(50), 15236-15240

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Dimethylacetamide ,  Zinc Catalysts: Nickel, [μ-[(1,2,3,4-η:1,4,5,6-η)-benzene]][μ-[N,N′-[(1,8-naphthyridine-2,7-diyl… Solvents: Dichloromethane ;  43 h, 22 °C
リファレンス
Reductive Cyclopropanations Catalyzed by Dinuclear Nickel Complexes
Zhou, You-Yun; et al, Angewandte Chemie, 2016, 55(9), 3171-3175

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Ethanamine, N-methyl-, lithium salt Catalysts: 2413474-02-7 (THF-deficient (≈ 0.75)) Solvents: Benzene ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Rational Design of an Iron-Based Catalyst for Suzuki-Miyaura Cross-Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles
Crockett, Michael P.; et al, Angewandte Chemie, 2020, 59(13), 5392-5397

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Lanthanum Catalysts: Iodine Solvents: Tetrahydrofuran ;  5 h, 67 °C
リファレンス
Lanthanum metal-assisted cyclopropanation of alkenes with gem-dihaloalkanes
Nishiyama, Yutaka; et al, Tetrahedron Letters, 2007, 48(36), 6405-6407

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Dysprosium iodide (DyI2) Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 50 °C; 6 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Utility of Dysprosium Diiodide and Metallic Dysprosium as Reductants in Cyclopropanation Reactions of Alkenes with Dichloromethane
Xiang, Xu; et al, Organometallics, 2008, 27(8), 1959-1962

ごうせいかいろ 26

はんのうじょうけん
リファレンス
The flash thermolysis of γ-sultines
Durst, Tony; et al, Journal of the Chemical Society, 1979, (4), 950-2

ごうせいかいろ 27

はんのうじょうけん
リファレンス
Preparation of cyclopropanes from α,β-unsaturated aldehydes, esters, and ketones
Chang, Yeong-Ho; et al, Journal of Organic Chemistry, 1978, 43(2), 373-4

ごうせいかいろ 28

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel Solvents: Tetrahydrofuran
リファレンス
Nickel-catalyzed cyclopropanation of alkenes via methylene transfer from lithiated tert-butyl methyl sulfone
Gai, Yonghua; et al, Synlett, 1991, (1), 56-7

ごうせいかいろ 29

はんのうじょうけん
リファレンス
The photolysis of 2-phenylthietane 1,1-dioxides; preparation of substituted cyclopropanes
Finlay, John D.; et al, Synthesis, 1978, (8), 579-80

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Copper ,  Zinc Solvents: Diethyl ether ;  reflux
リファレンス
Simmons-Smith cyclopropanation reaction
Charette, Andre B.; et al, Organic Reactions (Hoboken, 2001, 58,

Cyclopropylbenzene Raw materials

Cyclopropylbenzene Preparation Products

Cyclopropylbenzene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:873-49-4)Cyclopropylbenzene
A19255
清らかである:99%
はかる:25g
価格 ($):205.0